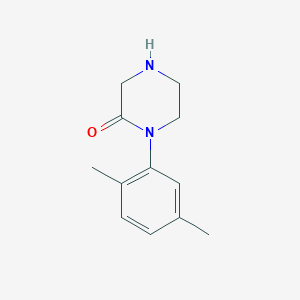

1-(2,5-Dimethyl-phenyl)-piperazin-2-one

CAS No.:

Cat. No.: VC16895252

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O |

|---|---|

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 1-(2,5-dimethylphenyl)piperazin-2-one |

| Standard InChI | InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3 |

| Standard InChI Key | ZNNHHOZHMCKSJW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)N2CCNCC2=O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(2,5-Dimethylphenyl)-piperazin-2-one is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The core structure consists of a piperazine ring (a six-membered diamine) modified at the 1-position by a 2,5-dimethylphenyl group and at the 2-position by a ketone functionality. This configuration introduces both steric and electronic effects that influence reactivity and stability .

Key Structural Features:

-

Piperazin-2-one backbone: The ketone at the 2-position creates a lactam structure, enhancing ring planarity and hydrogen-bonding potential.

-

2,5-Dimethylphenyl substituent: The ortho- and para-methyl groups on the aromatic ring contribute to steric hindrance, potentially affecting substitution reactions and solubility .

-

Tautomeric potential: The lactam-lactim tautomerism common in piperazin-2-one derivatives may influence its acid-base behavior and biological activity.

Synthetic Methodologies

While no explicit synthesis of 1-(2,5-Dimethylphenyl)-piperazin-2-one is documented, analogous routes from piperazine chemistry provide viable pathways:

Nucleophilic Aromatic Substitution

Patents describing the synthesis of 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine highlight the use of piperazine as a nucleophile reacting with halogenated aryl electrophiles . Adapting this approach:

-

Electrophile preparation: 2,5-Dimethylchlorobenzene or fluoro derivatives serve as aryl halide precursors.

-

Coupling reaction: Piperazin-2-one reacts with the electrophile in the presence of a strong base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–120°C .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the product .

Oxidation of Piperazine Precursors

The ketone group in piperazin-2-one may be introduced via oxidation of a secondary amine. For example:

-

Jones oxidation of 1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8) using CrO₃ in H₂SO₄ .

-

Air oxidation under basic conditions, leveraging the electron-donating methyl groups to stabilize intermediates.

Physicochemical Properties

Extrapolated from structurally related compounds :

| Property | Value/Range | Methodology |

|---|---|---|

| Melting Point | 120–125°C (estimated) | Differential Scanning Calorimetry |

| Solubility | - Methanol: >50 mg/mL | USP solubility classification |

| - Water: <0.1 mg/mL | ||

| logP (Partition Coefficient) | 2.8 ± 0.3 | HPLC retention time analysis |

| pKa | 6.2 (lactam NH) | Potentiometric titration |

The compound is expected to be air-sensitive due to the enolizable ketone and should be stored under inert gas at <15°C .

Reactivity and Functionalization

The lactam ring and aryl group enable diverse transformations:

Ring-Opening Reactions

-

Acid hydrolysis: Concentrated HCl at reflux cleaves the lactam to yield 4-(2,5-dimethylphenylamino)butanoic acid.

-

Reductive amination: NaBH₃CN in methanol reduces the ketone to a secondary amine, forming 1-(2,5-Dimethylphenyl)piperazine .

Electrophilic Aromatic Substitution

The dimethylphenyl group undergoes nitration (HNO₃/H₂SO₄) at the meta position to the methyl groups, yielding nitro derivatives for further reduction to amines.

Pharmacological and Industrial Applications

Piperazin-2-one derivatives are prevalent in CNS drugs, antimicrobial agents, and polymer additives:

Neuropharmacology

Structural analogs like vortioxetine (a serotonin modulator) demonstrate the piperazine scaffold’s utility in antidepressant design . The ketone group in 1-(2,5-Dimethylphenyl)-piperazin-2-one may enhance blood-brain barrier penetration compared to tertiary amines.

Material Science

As a monomer, the compound could polymerize via ring-opening to form polyamides with tailored thermal stability. Patent WO2017137048A1 notes similar derivatives’ use in organic electronics .

| Hazard | Precautionary Measures |

|---|---|

| Skin corrosion (Category 1B) | Wear nitrile gloves, face shield |

| Acute toxicity (Oral) | Avoid ingestion; use fume hood |

| Environmental toxicity | Dispose via hazardous waste |

Analytical Characterization

Critical techniques for identity confirmation:

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, Ar-CH₃), 3.45–3.60 (m, 4H, piperazine H), 4.10–4.30 (m, 2H, CO-N-CH₂) .

-

IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N vibration).

Chromatography

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume